molecular formula C7H3BrCl2O B1344193 4-Bromo-3,5-dichlorobenzaldehyde CAS No. 120077-80-7

4-Bromo-3,5-dichlorobenzaldehyde

Cat. No. B1344193
M. Wt: 253.9 g/mol
InChI Key: RTAOUCJQYRVMJD-UHFFFAOYSA-N
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Patent
US05502073

Procedure details

4-Bromo-3,5-dichlorobenzyl alcohol was prepared from methyl 4-bromo-3,5-dichlorobenzoate using stage (iii) of Process B and 4-bromo-3,5-dichlorobenzaldehyde using stage (iv) of Process B.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]([Cl:12])=[CH:10][C:5]([C:6](OC)=[O:7])=[CH:4][C:3]=1[Cl:13].BrC1C(Cl)=CC(C=O)=CC=1Cl>>[Br:1][C:2]1[C:11]([Cl:12])=[CH:10][C:5]([CH2:6][OH:7])=[CH:4][C:3]=1[Cl:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C(=O)OC)C=C1Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C=O)C=C1Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(CO)C=C1Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.